1-(3-Bromo-4-methylbenzyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPANSLZHFXREAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Formation Reactions
Reaction Pathway Analysis in N-Alkylation of Pyrrolidine (B122466)
The formation of the C-N bond in 1-(3-Bromo-4-methylbenzyl)pyrrolidine by reacting 3-bromo-4-methylbenzyl bromide with pyrrolidine is a classic example of N-alkylation. This transformation is generally understood to proceed via a nucleophilic aliphatic substitution mechanism. wikipedia.org Amines, including secondary amines like pyrrolidine, are typically effective nucleophiles for direct alkylation with alkyl halides. wikipedia.org
The reaction pathway is predominantly a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic benzylic carbon atom of the 3-bromo-4-methylbenzyl bromide. This benzylic carbon is particularly susceptible to nucleophilic attack because the adjacent aromatic ring stabilizes the transition state. gla.ac.uk The departure of the bromide leaving group occurs simultaneously with the formation of the new carbon-nitrogen bond.
A key challenge in the N-alkylation of primary or secondary amines is the potential for overalkylation, as the resulting secondary or tertiary amine can be more nucleophilic than the starting material. masterorganicchemistry.comacs.org However, in the synthesis of a tertiary amine like this compound from a secondary amine (pyrrolidine), this is the desired outcome. The subsequent reaction to form a quaternary ammonium (B1175870) salt is possible but generally requires more forcing conditions. masterorganicchemistry.com
The reaction kinetics and pathway can be influenced by several factors, as detailed in the table below.
| Factor | Influence on N-Alkylation Mechanism |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation but not the nucleophile, accelerating SN2 reactions. |
| Base | A base is often added to neutralize the HBr formed during the reaction, preventing the protonation of the pyrrolidine nucleophile and driving the reaction to completion. |
| Temperature | Moderate temperatures are generally sufficient; higher temperatures can increase the rate but may also promote side reactions. |
| Leaving Group | Bromide is a good leaving group, facilitating the nucleophilic substitution. gla.ac.uk |
Recent advancements have explored alternative, catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies for N-alkylation, which use alcohols instead of halides as alkylating agents. researchgate.netorganic-chemistry.org In such a pathway, a transition metal catalyst would temporarily oxidize 3-bromo-4-methylbenzyl alcohol to the corresponding aldehyde, which then forms an iminium ion with pyrrolidine. This intermediate is subsequently reduced by the catalyst (which "borrowed" the hydrogen), yielding the final tertiary amine and regenerating the catalyst. organic-chemistry.orgacs.org
Detailed Mechanistic Studies of Benzylic Halogenation Processes
The precursor, 3-bromo-4-methylbenzyl bromide, is synthesized by the halogenation of the methyl group of 3-bromo-4-methyltoluene. This reaction is a benzylic halogenation, which proceeds through a free-radical chain mechanism. Benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position highly susceptible to radical abstraction. libretexts.orglibretexts.org
N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination, as it provides a low, constant concentration of molecular bromine (Br₂), which minimizes competing electrophilic aromatic substitution on the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator like AIBN (azobisisobutyronitrile).
The mechanism consists of three distinct stages:
Initiation: The reaction begins with the homolytic cleavage of the radical initiator or the weak N-Br bond in NBS, generating a small number of radicals. chemistrysteps.com These radicals react with trace amounts of HBr to produce bromine radicals (Br•). Light can also directly cause the homolytic cleavage of Br₂ into two bromine radicals. libretexts.orgyoutube.com
Propagation: This is a two-step cycle where the product is formed and the radical is regenerated.
Step 2a: A bromine radical abstracts a hydrogen atom from the benzylic position of 3-bromo-4-methyltoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 3-bromo-4-methylbenzyl radical and hydrogen bromide (HBr). youtube.com
Step 2b: The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the product, 3-bromo-4-methylbenzyl bromide, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comchemistrysteps.com
Termination: The reaction ceases when radicals combine to form non-radical species. This can occur through the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical. masterorganicchemistry.com
The resonance stabilization of the benzylic radical intermediate is crucial for the selectivity of this reaction, as shown in the following table.
| Radical Intermediate | Relative Stability | Reason for Stability |
| Benzylic | High | Resonance delocalization of the unpaired electron into the aromatic ring. libretexts.org |
| Tertiary | Moderate | Hyperconjugation and inductive effects. |
| Secondary | Low | Hyperconjugation and inductive effects. |
| Primary | Very Low | Minimal stabilization. |
Intramolecular Insertion Reactions in Pyrrolidine Ring Construction
While N-alkylation represents the final step in attaching the benzyl (B1604629) group, the pyrrolidine ring itself can be constructed through powerful intramolecular reactions. Among the most modern and efficient methods are transition-metal-catalyzed intramolecular C-H insertion reactions. osaka-u.ac.jporganic-chemistry.org These methods create the heterocyclic ring by forming a C-N bond from a linear precursor, often through the insertion of a metal-nitrene intermediate into a C(sp³)–H bond. nih.gov
Rhodium(II) and Copper(I) complexes are prominent catalysts for these transformations. nih.govnih.gov The general mechanism, for instance in a rhodium-catalyzed reaction, typically involves the following key steps:
Nitrene Formation: The catalyst reacts with a nitrogen-containing precursor, such as an alkyl azide (B81097) or a sulfamate (B1201201) ester, to generate a highly reactive rhodium-nitrene intermediate. nih.gov
C-H Activation/Insertion: The electrophilic nitrene then inserts into a C-H bond at the δ-position of the linear substrate. This process is believed to occur via a concerted, albeit asynchronous, transition state. For sulfamate esters, this cyclization often proceeds through a chair-like transition structure, which allows for effective stereocontrol. nih.gov
Product Formation and Catalyst Regeneration: Following the C-N bond formation, the pyrrolidine product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
These reactions are highly valued for their atom economy and ability to functionalize otherwise unreactive C-H bonds. acs.org The regioselectivity (i.e., forming a five-membered pyrrolidine ring versus a six-membered piperidine (B6355638) ring) can often be controlled by the substrate and the catalyst system. nih.govnih.gov For instance, dirhodium catalysts with sulfamate ester substrates show a strong preference for forming six-membered rings, while carbamate (B1207046) substrates favor the five-membered oxazolidinone, which can be converted to a pyrrolidine. nih.gov
| Reaction Type | Catalyst Example | Precursor | Key Feature |
| Intramolecular C-H Amination | [Rh₂(esp)₂] | Sulfamate Ester | High yields and stereospecificity. nih.gov |
| Intramolecular C-H Amination | [TpxCu(NCMe)] | N-Fluoro Amide | Radical-based mechanism involving a single-electron transfer (SET) step. nih.govacs.org |
| Intramolecular Nitrene Insertion | Dirhodium Catalysts | Alkyl Azide | Enables synthesis of N-unprotected pyrrolidines. organic-chemistry.org |
| Palladium-Catalyzed Amination | Pd(OAc)₂ | Picolinamide-protected Amine | Can functionalize unactivated C(sp³)-H bonds of methyl groups. acs.org |
Influence of Catalysis and Ligand Architecture on Synthetic Transformations
Catalysis is pivotal in modern organic synthesis, and the reactions leading to this compound are no exception. The choice of metal catalyst and the steric and electronic properties of its coordinating ligands can dramatically affect reaction rates, yields, and selectivity.
In N-Alkylation: Palladium-catalyzed N-alkylation has emerged as a powerful alternative to traditional methods. mdma.ch Catalytic systems often employ palladium precursors like PdCl₂ or Pd(OAc)₂ in combination with phosphine (B1218219) ligands. acs.orgrsc.org The ligand architecture is critical for the catalyst's stability and activity.
Bidentate Ligands: Ligands such as dppe (1,2-bis(diphenylphosphino)ethane) and Xantphos create a specific coordination environment around the palladium center, which is crucial for the catalytic cycle, especially in "borrowing hydrogen" mechanisms. researchgate.netacs.org
Pincer Ligands: Palladium(II) pincer complexes have shown high efficiency in the N-alkylation of amides and sulfonamides with alcohols, demonstrating the importance of a well-defined and stable catalyst structure. rsc.org
Heterogeneous Catalysts: Palladium supported on materials like iron oxide (Pd/Fe₂O₃) offers the advantage of being easily recoverable and reusable, facilitating N-alkylation reactions without the need for organic ligands or bases. mdma.ch
In Pyrrolidine Ring Construction: For intramolecular C-H amination reactions, the ligand framework is arguably the most important factor in determining the outcome.
Dirhodium Catalysts: The carboxylate or carboxamidate ligands on dirhodium(II) catalysts fine-tune the reactivity and selectivity of the rhodium-nitrene intermediate. The strapped carboxylate ligand in Rh₂(esp)₂ creates a chiral, sterically demanding environment that is exceptionally effective for C-H amination, even with challenging substrates like ureas and guanidines, and allows for catalyst loadings as low as 0.1 mol%. nih.gov
Copper Catalysts: In copper-catalyzed C-H aminations, tris(pyrazolyl)borate (Tpx) ligands are commonly used. nih.govacs.org The substituents on the pyrazolyl rings (e.g., methyl vs. bromine) can significantly impact the reaction's energy profile. Steric interactions between the ligand and the substrate in the transition state are a key determinant of efficiency. For example, methyl substituents can create a stabilizing pocket for incoming atoms, lowering the activation energy compared to bulkier bromine substituents. nih.gov
The following table summarizes the role of representative ligands in these transformations.
| Reaction | Catalyst System | Ligand | Role of Ligand |
| N-Alkylation | PdCl₂ | Xantphos | Enhances catalytic activity and stability for reactions with primary and secondary alcohols. acs.org |
| N-Alkylation | Palladium(II) | Pincer Ligand | Provides a highly stable and efficient catalytic center for coupling with alcohols. rsc.org |
| C-H Amination | Dirhodium(II) | esp (α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) | Creates a constrained chiral environment, leading to high yields and selectivity in nitrene insertion. nih.gov |
| C-H Amination | Copper(I) | Tpx (Tris(pyrazolyl)borate) | Modulates steric and electronic properties, influencing the energy barriers of the catalytic cycle. nih.gov |
Advanced Spectroscopic and Chromatographic Characterization of 1 3 Bromo 4 Methylbenzyl Pyrrolidine and Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(3-Bromo-4-methylbenzyl)pyrrolidine, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, pyrrolidine (B122466), and methyl protons. The aromatic region would likely display three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at position 2 would likely appear as a singlet, while the protons at positions 5 and 6 would appear as doublets due to coupling with each other. The benzylic protons (CH₂) would give rise to a singlet, and the protons of the pyrrolidine ring would show multiplets. The methyl group protons would also appear as a singlet.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~7.0-7.5 | m |
| Benzylic-CH₂ | ~3.6 | s |
| Pyrrolidine-CH₂ (α to N) | ~2.5 | m |
| Pyrrolidine-CH₂ (β to N) | ~1.8 | m |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region, with their chemical shifts influenced by the bromo and methyl substituents. The benzylic carbon and the carbons of the pyrrolidine ring would appear in the aliphatic region.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Br | ~122 |
| Aromatic C-CH₃ | ~138 |
| Other Aromatic C | ~128-135 |
| Benzylic-CH₂ | ~60 |
| Pyrrolidine-CH₂ (α to N) | ~54 |
| Pyrrolidine-CH₂ (β to N) | ~24 |
2D NMR and NOESY: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments of proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would reveal through-space correlations, which could help to confirm the connectivity of the benzyl (B1604629) and pyrrolidine moieties. For instance, a cross-peak between the benzylic protons and the α-protons of the pyrrolidine ring would be expected.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N (aliphatic amine) | Stretching | 1020-1250 |
The spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the aliphatic pyrrolidine and methyl groups. The aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the tertiary amine in the pyrrolidine ring would also be observable.
Mass Spectrometry (ESI-MS, ES-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique that would likely be used to generate the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum would be indicative of the molecule's structure. A common fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond, which would lead to the formation of a stable 3-bromo-4-methylbenzyl cation.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 254/256 | [M]⁺ (Molecular ion) |
| 255/257 | [M+H]⁺ (Protonated molecule) |
| 185/187 | [C₈H₈Br]⁺ (3-Bromo-4-methylbenzyl cation) |
The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Advanced Chromatographic Techniques for Purity Assessment and Stereoisomer/Regioisomer Separation (HPLC, Flash Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.
Flash Chromatography: For the purification of this compound on a preparative scale, flash chromatography would be a suitable method. Due to the basic nature of the tertiary amine, it is common to use a stationary phase like silica (B1680970) gel treated with a small amount of a competing amine (e.g., triethylamine) in the eluent to prevent peak tailing. biotage.com Alternatively, an amine-functionalized silica gel could be used. biotage.com A typical mobile phase would be a gradient of ethyl acetate (B1210297) in hexane.
High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the final compound. A reversed-phase C18 column is commonly used for the analysis of such compounds. chromforum.orgresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Due to the basic nature of the analyte, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to ensure good peak shape. Detection would typically be performed using a UV detector, as the benzene ring is a strong chromophore.
Exemplary HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and bromine in this case) in a compound. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula. For this compound, with the molecular formula C₁₂H₁₆BrN, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition of C₁₂H₁₆BrN
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 56.71% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.35% |
| Bromine | Br | 79.904 | 1 | 79.904 | 31.44% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.51% |
| Total | | | | 254.171 | 100.00% |
Experimental values obtained from elemental analysis should be within ±0.4% of these theoretical values to confirm the purity and empirical formula of the compound.
Computational Chemistry in the Investigation of 1 3 Bromo 4 Methylbenzyl Pyrrolidine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular geometry and electronic properties of various compounds. mdpi.comnih.gov Theoretical calculations using DFT, often with basis sets like B3LYP/6-311++G(d,p), are instrumental in obtaining the optimized ground-state geometry of molecules like 1-(3-bromo-4-methylbenzyl)pyrrolidine. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that helps in predicting the reactivity of molecules. wikipedia.org It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For a molecule like this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights the regions that are electron-rich and electron-poor, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is illustrative and would require specific DFT calculations to be determined accurately.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.net Green areas denote neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyrrolidine (B122466) ring and the bromine atom, indicating these as potential sites for electrophilic interaction.
The five-membered pyrrolidine ring in this compound is not planar and can adopt various conformations. Conformational analysis is crucial for understanding the three-dimensional shape of the molecule and its flexibility. The pyrrolidine ring undergoes a process called pseudorotation, where it fluctuates between different envelope and twist conformations. Computational methods can be used to calculate the energy of these different conformers and determine the most stable conformations and the energy barriers between them.
Mechanistic Probing Through Computational Methods
Computational methods are also powerful tools for elucidating reaction mechanisms, providing insights into the energetic profiles of reactions and the structures of transient species.
Reactions involving the benzyl (B1604629) group of this compound may proceed through carbocation intermediates. For instance, a substitution reaction at the benzylic position could involve the formation of a 3-bromo-4-methylbenzyl carbocation. Computational studies can be employed to investigate the stability of such carbocation intermediates. The electronic effects of the bromo and methyl substituents on the aromatic ring would significantly influence the stability of the carbocation. The delocalization of the positive charge across the aromatic ring can be visualized and quantified using computational tools.
Prediction of Spectroscopic Parameters Using Computational Models
Computational methods have become indispensable in the prediction of spectroscopic parameters for organic molecules, including this compound. computabio.comschrodinger.com These techniques allow for the theoretical calculation of nuclear magnetic resonance (NMR) and infrared (IR) spectra, which can aid in the structural elucidation and characterization of the compound. mdpi.comacs.org
One of the primary computational approaches for predicting NMR and IR spectra is Density Functional Theory (DFT). By calculating the electronic structure of a molecule, DFT can predict the magnetic shielding of nuclei, which is then used to estimate NMR chemical shifts. Similarly, by modeling the vibrational modes of the molecule, the frequencies and intensities of IR transitions can be predicted. The accuracy of these predictions is dependent on the chosen level of theory and basis set. rsc.org
Machine learning has also emerged as a powerful tool for the prediction of NMR chemical shifts with high accuracy. mdpi.comnih.gov By training deep learning algorithms on large datasets of experimental NMR spectra, it is possible to predict chemical shifts for new molecules from their structures. nih.gov
For this compound, computational models can generate predicted ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimentally observed signals and for confirming the compound's structure. A hypothetical table of predicted ¹H NMR chemical shifts is presented below for illustrative purposes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrolidine CH₂ (α to N) | 2.5 - 2.7 |
| Pyrrolidine CH₂ (β to N) | 1.7 - 1.9 |
| Benzyl CH₂ | 3.6 - 3.8 |
| Aromatic CH | 7.0 - 7.5 |
Note: This data is hypothetical and for illustrative purposes only.
Similarly, computational methods can predict the infrared spectrum of this compound, identifying the characteristic vibrational frequencies for its functional groups. computabio.com This is particularly useful for identifying key structural features, such as the C-N bond of the pyrrolidine ring, the aromatic C-H bonds, and the C-Br bond. A table of predicted IR absorption frequencies is provided below as an example.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C-N stretch | 1100 - 1300 |
Note: This data is hypothetical and for illustrative purposes only.
Molecular Modeling and Design Principles for Pyrrolidine-Based Scaffolds
The pyrrolidine ring is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov Molecular modeling techniques are crucial for understanding the structure-activity relationships (SAR) of pyrrolidine derivatives and for designing new compounds with enhanced biological profiles. nih.govfrontiersin.org
A key feature of the pyrrolidine scaffold is its three-dimensional (3D) nature, which arises from the sp³-hybridization of its carbon atoms. researchgate.netnih.gov This non-planar structure allows for the exploration of a wider chemical space compared to flat aromatic rings. researchgate.net The stereochemistry of the pyrrolidine ring is also critical, as different stereoisomers can exhibit distinct biological activities due to their differential binding to target proteins. nih.gov
Molecular docking is a widely used computational technique to predict the binding orientation of small molecules, such as pyrrolidine derivatives, to the active site of a biological target. ingentaconnect.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov This information is invaluable for designing modifications to the pyrrolidine scaffold to improve its potency and selectivity. For instance, in the design of DPP-IV inhibitors, docking studies have shown that the pyrrolidine scaffold can act as a proline mimic. ingentaconnect.com
Pharmacophore modeling is another important tool in the design of pyrrolidine-based compounds. nih.govfrontiersin.org A pharmacophore model defines the essential 3D arrangement of functional groups necessary for biological activity. nih.gov These models can be used to screen large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active. frontiersin.org
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed to correlate the 3D properties of pyrrolidine derivatives with their biological activities. nih.govtandfonline.com By building predictive models, 3D-QSAR can guide the design of new compounds with improved properties. researchgate.netscispace.com These models can highlight regions of the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. tandfonline.com
In the context of this compound, these molecular modeling principles can be applied to design new derivatives with specific biological targets in mind. The bromo and methyl substituents on the benzyl ring, as well as potential modifications to the pyrrolidine ring itself, can be systematically explored using these computational techniques to optimize interactions with a target receptor. The insights gained from such studies can accelerate the discovery of new and effective pyrrolidine-based therapeutic agents. researchgate.net
Future Research Directions and Unexplored Avenues for 1 3 Bromo 4 Methylbenzyl Pyrrolidine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-substituted pyrrolidines is a cornerstone of medicinal and materials chemistry. nih.gov Future research for 1-(3-Bromo-4-methylbenzyl)pyrrolidine should focus on methodologies that align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. chemheterocycles.com
Sustainable Catalysis and Solvents: The conventional synthesis likely involves the N-alkylation of pyrrolidine (B122466) with 3-bromo-4-methylbenzyl bromide. Future work could focus on replacing traditional catalysts and solvents.
Catalysis: Research into earth-abundant metal catalysts (e.g., tungsten) or even catalyst-free methods under microwave irradiation could provide more sustainable alternatives. nih.govchemrxiv.org
Solvents: The use of aqueous media or bio-based solvents should be investigated. researchgate.net N-butylpyrrolidinone, a non-toxic alternative to reprotoxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), has shown promise in cross-coupling reactions and could be a viable solvent for the synthesis of this compound. rsc.org
The table below outlines potential sustainable approaches for the synthesis of N-benzylpyrrolidine derivatives.
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. | Increased efficiency, reduced solvent use, and lower waste generation. rsc.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to accelerate reactions. | Faster reaction times, higher yields, and increased synthetic efficiency. nih.gov |
| Aqueous Media Synthesis | Employs water as the reaction solvent. | Environmentally benign, low cost, and enhanced safety. researchgate.net |
| Domino Reactions | Multiple bond-forming reactions occur consecutively in a single step. | High atom economy and structural complexity from simple starting materials. rsc.org |
Advanced Mechanistic Insights through In Situ Spectroscopy and Kinetic Studies
A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Future research should employ advanced analytical techniques to probe the reaction kinetics and identify key intermediates.
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between pyrrolidine and a benzyl (B1604629) halide. Kinetic studies on analogous reactions of substituted benzylamines with benzyl bromide have shown that the process follows a second-order path, consistent with an SN2-type mechanism. researchgate.net The reaction rates are influenced by the electronic properties of substituents on the benzylamine, with electron-donating groups increasing the rate. researchgate.net
Future investigations could involve:
Kinetic Analysis: A detailed kinetic study of the reaction between pyrrolidine and 3-bromo-4-methylbenzyl bromide would quantify the effects of temperature, solvent polarity, and concentration on the reaction rate. This data would be invaluable for process optimization and scale-up.
In Situ Spectroscopy: Techniques such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy can be used to monitor the reaction in real-time. This method allows for the unambiguous tracking of N-alkylation by observing changes in the ¹⁵N chemical shifts, which typically show large upfield shifts upon alkylation. researchgate.net This would help to identify any transient intermediates or side products, providing a clearer picture of the reaction pathway.
| Analytical Technique | Information Gained | Research Application |
| Conductivity Measurement | Tracks the formation of ionic byproducts to determine reaction rates. | Elucidating the overall reaction order and rate constants. researchgate.net |
| In Situ NMR Spectroscopy | Provides real-time structural information on reactants, intermediates, and products. | Unambiguously confirming N-alkylation and identifying transient species. researchgate.net |
| Computational Modeling | Simulates the reaction pathway, transition states, and activation energies. | Corroborating experimental findings and providing deeper mechanistic understanding. researchgate.net |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for Substituted Pyrrolidines
Reaction Optimization: Instead of traditional, time-consuming one-variable-at-a-time optimization, ML algorithms can be used to explore a multidimensional reaction space. beilstein-journals.org
An AI-driven platform could simultaneously vary parameters such as temperature, solvent, catalyst, and reactant ratios. preprints.org
By integrating with automated robotic labs, these systems can perform high-throughput screening and learn from the experimental data in real-time to rapidly identify the optimal conditions for synthesizing substituted pyrrolidines with the highest yield and purity. preprints.orgmdpi.com
Predictive Modeling: ML models, trained on vast databases of known chemical reactions, can predict the most likely products, yields, and even suggest optimal conditions for novel transformations. nih.govproquest.com
For the synthesis of substituted pyrrolidines, transfer learning techniques can be particularly useful, where a model trained on general chemical reactions is fine-tuned on a smaller, specific dataset of heterocycle-forming reactions to improve its predictive accuracy. chemrxiv.orgchemrxiv.org
These predictive tools can help chemists prioritize the most promising synthetic routes before entering the lab, saving significant time and resources. mdpi.com
| AI/ML Application | Function | Potential Impact on Pyrrolidine Synthesis |
| Reaction Condition Optimization | Uses algorithms (e.g., Bayesian optimization) to find optimal reaction parameters. | Rapidly identifies the best temperature, solvent, and catalyst combination for maximum yield, reducing experimental effort by up to 85%. beilstein-journals.orgpreprints.org |
| Retrosynthesis Prediction | Suggests synthetic pathways for a target molecule by deconstructing it. | Identifies novel and efficient routes to complex pyrrolidine derivatives. mdpi.comchemrxiv.org |
| Yield Prediction | Forecasts the expected yield of a reaction based on its components and conditions. | Allows chemists to prioritize high-yielding reactions and avoid less productive pathways. beilstein-journals.org |
Exploration of New Chemical Transformations Involving the Bromine Substituent and the Pyrrolidine Nitrogen Center
The structure of this compound contains two key reactive sites: the C-Br bond on the aromatic ring and the lone pair of electrons on the pyrrolidine nitrogen. These sites provide opportunities for a wide range of post-synthesis modifications to create a library of novel compounds.
Transformations at the Bromine Site: The aryl bromide is a versatile functional group, particularly for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction could be used to couple the aryl bromide with a variety of boronic acids or esters, introducing new aryl, heteroaryl, alkyl, or alkenyl groups at this position. nih.govorganic-chemistry.org This would allow for the synthesis of a diverse array of biaryl and other complex structures.
Buchwald-Hartwig Amination: This would enable the introduction of various primary or secondary amines, creating novel diamine structures.
Deaminative Coupling: An emerging strategy involves the direct coupling of benzylamines with arylboronic acids, which could be explored to form new C-C bonds under catalyst-free conditions. rsc.org
Reactions at the Pyrrolidine Nitrogen: While the nitrogen in this compound is a tertiary amine, it can still undergo further reactions.
Quaternization: Reaction with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts. These salts could have interesting properties as phase-transfer catalysts or ionic liquids.
Oxidation: Oxidation of the nitrogen would yield the corresponding N-oxide, a common metabolite and a useful synthetic intermediate.
Functionalization of the Pyrrolidine Ring: Recent advances have enabled the direct functionalization of the α-C–H bonds of pyrrolidines. rsc.orgnih.gov Applying these methods to this compound could allow for the introduction of aryl or other groups at the C2 position of the pyrrolidine ring, adding another layer of structural diversity. rsc.org
The table below summarizes potential derivatization reactions.
| Reaction Type | Reagents/Catalyst | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 1-(3-Aryl-4-methylbenzyl)pyrrolidine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 1-(3-Amino-4-methylbenzyl)pyrrolidine |
| Quaternization | Alkyl halide (e.g., CH₃I) | 1-(3-Bromo-4-methylbenzyl)-1-methylpyrrolidinium iodide |
| α-Arylation of Pyrrolidine | Quinone monoacetal, Aryl nucleophile | 1-(3-Bromo-4-methylbenzyl)-2-arylpyrrolidine |
Q & A
Basic Research Questions
Q. What are established synthetic routes for 1-(3-Bromo-4-methylbenzyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodology : A common approach involves bromination of intermediates like (4-methylbenzoyl)propionamide, followed by cyclization with pyrrolidine derivatives. For example, bromination at 110°C for 16 hours under anhydrous conditions can yield intermediates, which are then coupled with pyrrolidine via nucleophilic substitution. Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry (e.g., 8.0 equivalents of hydrazine) critically affect yields .
- Data : In a similar synthesis, the cyclization step achieved 88% yield using Boc-protected intermediates and Pd-catalyzed coupling .
Q. How is the compound characterized post-synthesis, and what analytical methods resolve structural ambiguities?
- Methodology : Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for brominated aryl groups) and LCMS for molecular ion verification (e.g., [M+H]+ at m/z 280.1). Reverse-phase HPLC purifies impurities, particularly regioisomers from competing bromination pathways .
Q. What safety protocols are critical when handling brominated pyrrolidine derivatives?
- Guidelines : Wear nitrile gloves, eye protection, and work in a fume hood. Avoid inhalation of fine powders (H335 hazard). Use inert gas (N) during exothermic reactions to prevent decomposition. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting SDS Section 1.4 for toxicity data .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for this compound synthesis?
- Methodology : ICReDD’s quantum chemical calculations predict transition states and energy barriers for bromination and cyclization steps. For example, density functional theory (DFT) identifies steric hindrance in 3-bromo-substituted intermediates, guiding solvent selection (e.g., polar aprotic solvents reduce activation energy) .
- Data Integration : Combine computational outputs (e.g., Gibbs free energy ΔG‡) with experimental data (e.g., reaction half-life) to refine temperature gradients and catalyst loading .
Q. How do contradictory NMR results arise in structural elucidation, and how are they resolved?
- Case Study : A 2023 study observed discrepancies in -NMR splitting patterns for the benzyl-pyrrolidine moiety due to rotational isomerism. Variable-temperature NMR (VT-NMR) at –40°C to 80°C confirmed dynamic equilibrium between conformers, resolving integration inconsistencies .
Q. What statistical design principles improve yield reproducibility in multi-step syntheses?
- Approach : Use a 2 factorial design to screen variables (e.g., temperature, catalyst concentration). For example, a 3-factor design (temperature: 80–120°C, Pd(dba): 1–5 mol%, reaction time: 6–24 hours) identified optimal conditions (100°C, 3 mol%, 12 hours) with 95% confidence intervals .
Data Contradiction Analysis
Q. Why do reported yields for similar bromination reactions vary (29% vs. 88%)?
- Root Cause : Differences in purification methods (e.g., column chromatography vs. recrystallization) and side reactions (e.g., debromination under acidic conditions). In one study, adding NaHSO quenched excess bromine, improving purity from 75% to >98% .
- Mitigation : Monitor reaction progress via TLC (R = 0.3 in hexane:EtOAc 7:3) and optimize quenching protocols .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
